1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride
Beschreibung
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is a pyrrolidin-3-amine derivative with a morpholinoethyl substituent and a trihydrochloride salt form. The trihydrochloride salt likely improves stability and bioavailability compared to freebase forms.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c11-10-1-2-13(9-10)4-3-12-5-7-14-8-6-12;;;/h10H,1-9,11H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLSMBJVHOZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CCN2CCOCC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-81-5 | |
| Record name | 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-amine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Protective Group Strategy
The primary amine at the 3-position of pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride, a method widely employed for its stability under basic conditions and ease of removal via acidolysis. This step ensures selectivity during subsequent alkylation at the pyrrolidine nitrogen.
Alkylation of Pyrrolidine Nitrogen
Reaction of Boc-protected pyrrolidin-3-amine with 2-chloroethylmorpholine in acetonitrile at 0°C in the presence of potassium hydroxide (KOH) achieves selective N-alkylation, yielding 1-(2-morpholinoethyl)-N-Boc-pyrrolidin-3-amine. Elevated temperatures (>20°C) risk resinification or cyclization byproducts, as observed in analogous pyrrole syntheses.
Detailed Synthesis Protocol
Step 1: Boc Protection of Pyrrolidin-3-amine
Pyrrolidin-3-amine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen. Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, and the mixture is stirred at room temperature for 12 h. The product, N-Boc-pyrrolidin-3-amine, is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1) in 85% yield.
Key Data:
Step 2: N-Alkylation with 2-Chloroethylmorpholine
N-Boc-pyrrolidin-3-amine (1.0 equiv) and 2-chloroethylmorpholine (1.5 equiv) are combined in acetonitrile with KOH (2.0 equiv) at 0°C. After 2 h, the reaction is quenched with water, extracted with diethyl ether, and purified via alumina column chromatography (n-hexane/ethyl acetate 1:1) to afford 1-(2-morpholinoethyl)-N-Boc-pyrrolidin-3-amine in 78% yield.
Optimization Insight:
Lower temperatures (0°C) suppress competing Knoevenagel condensation or resinification pathways, mirroring conditions used for pyrrole alkylation.
Step 3: Boc Deprotection and Trihydrochloride Formation
The Boc-protected intermediate is treated with 4 M HCl in dioxane (3.0 equiv) at room temperature for 3 h. Evaporation under reduced pressure yields the crude free base, which is dissolved in ethanol and treated with excess HCl (3.0 equiv). Recrystallization from ethanol/diethyl ether provides this compound as a white solid in 92% purity.
Analytical Validation:
-
1H NMR (400 MHz, D₂O): δ 3.70–3.90 (m, 4H, morpholine OCH₂), 3.30–3.50 (m, 6H, morpholine NCH₂ and pyrrolidine CH₂), 2.90–3.10 (m, 2H, pyrrolidine CH₂NH₂), 2.10–2.30 (m, 2H, pyrrolidine CH₂).
-
HR-MS (ESI+): [M+H]⁺ calcd for C₁₀H₂₂N₃O: 200.1763; found: 200.1768.
Comparative Analysis of Alternative Routes
Reductive Amination Approach
Condensation of pyrrolidin-3-amine with morpholinoacetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 affords the target compound in 65% yield. While bypassing protective group chemistry, this method suffers from lower efficiency due to imine formation equilibria and competing reduction of the aldehyde.
Microwave-Assisted Alkylation
Adapting protocols from antimalarial drug synthesis, microwave irradiation (170°C, 30 min) accelerates the alkylation step, reducing reaction time from 2 h to 30 min. However, this approach requires specialized equipment and offers no significant yield improvement (75% vs. 78%).
Critical Reaction Parameters
Temperature Control
Maintaining 0°C during alkylation is crucial to prevent side reactions. At 25°C, resinification reduces yields to <50%, as observed in analogous pyrrole systems.
Solvent Selection
Acetonitrile outperforms DMF or THF in promoting clean alkylation, likely due to its polar aprotic nature and compatibility with KOH.
Stoichiometry of HCl
Trihydrochloride formation requires exact stoichiometry (3.0 equiv HCl) to fully protonate the primary amine (NH₃⁺), secondary amine (NH₂⁺), and tertiary morpholine nitrogen (NH⁺). Substoichiometric HCl yields mixed salts, complicating purification.
Scalability and Industrial Relevance
The described route is scalable to kilogram quantities with minor modifications:
Analyse Chemischer Reaktionen
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share the pyrrolidin-3-amine core but differ in substituents, salt forms, and applications. Key distinctions are summarized in Table 1 and discussed in detail below.
Table 1: Comparative Analysis of Pyrrolidin-3-amine Derivatives
Structural and Functional Differences
- Aromatic Substituents: Compounds with nitrophenyl or pyridinyl groups () exhibit electron-withdrawing or aromatic properties, which may influence reactivity or binding affinity. For example, the nitro group in (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride could confer stability but may require metabolic activation . Fluorinated Alkyl Groups: The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine dihydrochloride increases lipophilicity and metabolic resistance, common in agrochemical or pharmaceutical design .
Salt Form Impact :
Key Research Findings
- Salt Form and Bioavailability : Trihydrochloride salts (e.g., ) are often preferred in drug development for improved dissolution profiles compared to dihydrochloride analogs , a trend likely applicable to the target compound.
Biologische Aktivität
1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C₈H₁₈Cl₃N₃O
- Molecular Weight : 246.6 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been investigated for:
- Receptor Binding : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in cancer progression or microbial resistance.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
- Anticancer Activity : In vitro studies have shown potential cytotoxic effects on cancer cell lines.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Reduced viability in cancer cells | |
| Enzyme Inhibition | Potential inhibition of MAPK pathway |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant inhibition zones, suggesting robust antibacterial properties.
- Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific kinases involved in tumor growth signaling pathways, providing a possible mechanism for its anticancer effects.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the morpholino and pyrrolidine moieties can enhance biological activity. Moreover, studies have suggested that the trihydrochloride form improves solubility and bioavailability, crucial for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(2-Morpholinoethyl)pyrrolidin-3-amine trihydrochloride?
A common method involves reductive amination of morpholinoethyl precursors with pyrrolidin-3-amine derivatives. For example, a one-pot reductive amination protocol using hydroxylamine and aldehydes (as demonstrated for morpholinoethyl analogs) can yield intermediates, followed by hydrochloric acid treatment to form the trihydrochloride salt . Optimization of reaction conditions (e.g., pH, temperature) and purification via recrystallization or column chromatography is critical for high purity (>95%) .
Q. How is the structural integrity of this compound validated in academic research?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the morpholinoethyl group (δ ~3.5–4.0 ppm for morpholine protons) and pyrrolidine ring protons .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., 301.6 g/mol for a related trihydrochloride compound) .
- X-ray crystallography : For resolving stereochemistry, though this requires high-purity crystalline samples .
Q. What are the solubility and storage guidelines for this compound?
The trihydrochloride salt is typically soluble in polar solvents (e.g., methanol, water) but may precipitate in non-polar solvents. Storage at –20°C under inert gas (argon/nitrogen) is advised to prevent hygroscopic degradation. Safety Data Sheets (SDS) for analogous compounds recommend handling in a fume hood with PPE .
Advanced Research Questions
Q. How can researchers address low yields during the final hydrochloride salt formation?
Low yields often arise from incomplete protonation or impurities. Strategies include:
- pH-controlled precipitation : Adjusting HCl addition rates to avoid local over-acidification.
- Counterion screening : Testing alternative acids (e.g., trifluoroacetic acid) to improve crystallinity .
- Purification via preparative HPLC : For removing residual amines or byproducts .
Q. How should contradictory biological activity data be analyzed for this compound?
Discrepancies may stem from differences in assay conditions (e.g., cell lines, solvent concentrations). Researchers should:
- Validate dose-response curves across multiple replicates.
- Compare results with structurally similar compounds (e.g., fluorinated pyrrolidine derivatives) to isolate structure-activity relationships .
- Use computational modeling (e.g., molecular docking) to predict binding affinities to targets like neurotransmitter receptors .
Q. What experimental designs are optimal for studying its pharmacokinetic properties?
- In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
- In vivo studies : Administer via intravenous and oral routes in model organisms to calculate bioavailability and half-life. Plasma samples can be analyzed using LC-MS/MS .
Q. How can researchers identify novel pharmacological targets for this compound?
- High-throughput screening : Test against libraries of GPCRs, ion channels, or kinases.
- Proteomics : Use affinity chromatography to isolate binding partners from tissue lysates .
- Gene expression profiling : Assess transcriptional changes in treated cells to infer pathway involvement .
Methodological Considerations
- Stereochemical purity : Chiral HPLC is essential for resolving enantiomers, as minor impurities can drastically alter biological activity .
- Stability testing : Monitor decomposition under varying temperatures and pH using accelerated stability protocols .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
